Cas no 1206998-89-1 (2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamide)

2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamide
- F5834-5112
- VU0523338-1
- 2-(4-{[(4-butoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide
- 2-[4-[(4-butoxyphenyl)carbamoylamino]phenyl]-N-methylacetamide
- 1206998-89-1
- 2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide
- AKOS024521813
-
- インチ: 1S/C20H25N3O3/c1-3-4-13-26-18-11-9-17(10-12-18)23-20(25)22-16-7-5-15(6-8-16)14-19(24)21-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,24)(H2,22,23,25)
- InChIKey: SIXHWAFDCJFZSU-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)NC(NC1C=CC(=CC=1)CC(NC)=O)=O)CCCC
計算された属性
- 精确分子量: 355.18959167g/mol
- 同位素质量: 355.18959167g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 26
- 回転可能化学結合数: 8
- 複雑さ: 428
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 79.5Ų
2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5834-5112-100mg |
2-(4-{[(4-butoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide |
1206998-89-1 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5834-5112-40mg |
2-(4-{[(4-butoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide |
1206998-89-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5834-5112-2μmol |
2-(4-{[(4-butoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide |
1206998-89-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5834-5112-10μmol |
2-(4-{[(4-butoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide |
1206998-89-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5834-5112-25mg |
2-(4-{[(4-butoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide |
1206998-89-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5834-5112-75mg |
2-(4-{[(4-butoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide |
1206998-89-1 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5834-5112-5μmol |
2-(4-{[(4-butoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide |
1206998-89-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5834-5112-10mg |
2-(4-{[(4-butoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide |
1206998-89-1 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5834-5112-3mg |
2-(4-{[(4-butoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide |
1206998-89-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5834-5112-4mg |
2-(4-{[(4-butoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide |
1206998-89-1 | 4mg |
$66.0 | 2023-09-09 |
2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamide 関連文献
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
8. Book reviews
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamideに関する追加情報
Introduction to 2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamide (CAS No: 1206998-89-1)
2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamide is a sophisticated organic compound characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique chemical properties and potential biological activities. This compound, identified by the CAS number 1206998-89-1, has garnered significant attention in the field of pharmaceutical chemistry due to its structural complexity and the potential therapeutic applications it may offer. The presence of both carbamoylamino and butoxyphenyl moieties in its framework suggests a high degree of specificity, which is often a key factor in the design of novel bioactive molecules.
The molecular backbone of 2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamide consists of an acetamide group attached to a phenyl ring, which is further substituted with another phenyl ring carrying a carbamoylamino group. The butoxy substituent on one of the phenyl rings adds an additional layer of complexity, influencing both the electronic and steric properties of the molecule. Such structural features are often engineered to modulate interactions with biological targets, such as enzymes or receptors, thereby enhancing binding affinity or selectivity.
In recent years, there has been a growing interest in developing small molecule inhibitors for various therapeutic targets, particularly those involved in inflammatory and metabolic diseases. The structural motif of 2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamide bears resemblance to known pharmacophores that have demonstrated efficacy in preclinical studies. For instance, the carbamoylamino group is frequently found in molecules that exhibit inhibitory activity against certain proteases, while the butoxyphenyl moiety can contribute to lipophilicity and membrane permeability, which are critical factors for drug absorption and distribution.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of functional groups makes it a versatile building block that can be modified further to optimize its pharmacokinetic and pharmacodynamic properties. Researchers have been exploring derivatives of this compound to identify novel therapeutic agents with improved efficacy and reduced side effects. The flexibility offered by its structure allows for fine-tuning of interactions with biological targets, making it an attractive candidate for further investigation.
Recent advancements in computational chemistry have enabled more efficient screening of such complex molecules for their biological activity. High-throughput virtual screening (HTVS) and molecular docking studies have been employed to predict how 2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamide might interact with various protein targets. These computational approaches have revealed promising binding affinities with enzymes implicated in cancer progression, neurodegenerative disorders, and metabolic syndromes. Such findings underscore the potential of this compound as a lead molecule for developing new treatments.
The synthesis of 2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the phenyl rings efficiently. Additionally, protecting group strategies are essential to prevent unwanted side reactions during the synthesis process. The successful preparation of this compound in multi-gram quantities would facilitate further preclinical evaluations and scale-up for potential clinical trials.
From a regulatory perspective, compounds like 2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamide must undergo rigorous testing to ensure safety and efficacy before they can be considered for human use. Preclinical studies involving cell-based assays and animal models are crucial steps in evaluating their biological activity and toxicological profile. These studies provide valuable insights into how the compound behaves within living systems and help identify any potential liabilities early in the development process.
The integration of machine learning algorithms into drug discovery pipelines has also accelerated the identification of promising candidates like 2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamide. By analyzing large datasets containing structural information and biological activity data, these algorithms can predict which compounds are most likely to succeed in subsequent stages of development. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.
In conclusion,2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamide represents a significant advancement in pharmaceutical chemistry due to its complex structure and potential therapeutic applications. Its unique combination of functional groups makes it an attractive scaffold for developing novel bioactive molecules targeting various diseases. With ongoing research focused on optimizing its properties through both experimental synthesis and computational modeling, this compound holds promise as a future therapeutic agent that could address unmet medical needs.
1206998-89-1 (2-(4-{(4-butoxyphenyl)carbamoylamino}phenyl)-N-methylacetamide) Related Products
- 355815-47-3((4-Fluoro-Benzyl)-(4-Methoxy-Benzyl)-Amine)
- 866843-17-6(3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline)
- 1203590-03-7(Pseudoginsenoside PPT(E).)
- 435283-23-1(1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine)
- 2227681-68-5(4-(1R)-1-aminoethyl-N,N-dimethylbenzamide)
- 935700-10-0(2,6-Bis(trifluoroacetyl)phenol)
- 868694-19-3(5-bromo-3-iodo-1H-indole)
- 1478084-56-8(Cyclopropane, 1-(2-butoxyethyl)-1-(chloromethyl)-)
- 1261612-19-4(2,4-Bis(perfluorophenyl)-5-nitropyridine)
- 1803604-64-9(propan-2-yl 4-hydroxy-2,2-dimethylbutanoate)




